N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-10-4-6-11(7-5-10)17-13(21)9-24-16-20-19-15(25-16)18-14(22)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUKTKVHKNSNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isocyanate with a thiadiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The sulfide (-S-) group in the sulfanyl linker undergoes oxidation under mild conditions:
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Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Products : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction stoichiometry.
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Conditions : Room temperature to 60°C, 2–6 hours.
Key Data:
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ | Sulfone | 72 |
Nucleophilic Substitution
The thiadiazole ring undergoes nucleophilic substitution at the sulfur atom:
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Nucleophiles : Amines (e.g., piperidine), thiols, or alkoxides .
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Mechanism : SN2 pathway facilitated by the electron-deficient thiadiazole ring.
Example Reaction:
Hydrolysis of Carboxamide
The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Reagents :
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Acidic: HCl (6N) at reflux.
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Basic: NaOH (2M) at 80°C.
-
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Products : Corresponding carboxylic acid (furan-2-carboxylic acid) and amine derivatives.
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions:
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Conditions : Reflux in toluene, 8–12 hours.
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Products : Bicyclic adducts with retained thiadiazole functionality .
Reduction of Nitro Groups
If nitro substituents are present (e.g., in related analogs), reduction occurs:
Photodegradation Pathways
Under UV light (λ = 254–365 nm):
-
Primary Pathway : Cleavage of the sulfanyl linker and decarboxylation of the furan-carboxamide group .
Functionalization via Mannich Reaction
The NH group in the carbamoyl moiety reacts with formaldehyde and secondary amines:
Key Data:
| Amine Used | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Piperidine | 4 | 78 | |
| Morpholine | 5 | 82 |
Metal-Catalyzed Coupling
The thiadiazole sulfur participates in palladium-catalyzed cross-coupling:
Tautomerism and Thiol-Disulfide Exchange
The thiol (-SH) group (if present) exhibits thiol-thione tautomerism and forms disulfide bonds under oxidative conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Core Heterocycle Differences
- 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole :
- The target compound’s 1,3,4-thiadiazole core contains a sulfur atom, enhancing electron-withdrawing effects compared to the oxygen in oxadiazole derivatives (e.g., compounds 7c–7f in ). This difference impacts reactivity and interactions with biological targets .
- Thiadiazole derivatives generally exhibit higher thermal stability and lower solubility in polar solvents than oxadiazoles due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .
Substituent Effects
- Furan-2-carboxamide vs. Thiophene or Phenyl Groups: Replacing sulfur (thiophene) with oxygen (furan) in heterocyclic substituents alters electronic properties. The furan ring’s electron-rich nature may enhance π-π stacking interactions in biological systems compared to nitro () or benzamide () substituents .
Sulfanyl Linkages :
Molecular Weight and Solubility
- The molecular weight of the target compound is estimated to be ~420 g/mol, intermediate between ’s oxadiazoles (375–389 g/mol) and ’s nitro-substituted thiadiazole (444.48 g/mol). Lower molecular weight analogs may exhibit better aqueous solubility and bioavailability .
Table 1: Key Physicochemical Comparisons
Crystallographic and Conformational Analysis
- Crystal Packing :
- ’s thiadiazole derivative exhibits a butterfly conformation with 46.3° dihedral angles between thiadiazole rings. The target compound’s bulkier substituents may disrupt such packing, reducing crystallinity and melting points compared to simpler analogs .
Biological Activity
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of considerable interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antiviral, antibacterial, and anticancer properties.
Synthesis and Structural Characterization
The synthesis of the compound involves the reaction of ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate with sodium acetate trihydrate and chloroacetic acid in ethanol. The resulting product is purified through recrystallization, yielding colorless crystals with a melting point of 433–434 K. Characterization techniques such as IR spectroscopy and NMR confirm the structure, indicating functional groups relevant to its biological activity .
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against viral targets such as SARS-CoV-2. The binding affinity to the main protease (Mpro) of SARS-CoV-2 was evaluated with promising results indicating potential for further development as antiviral agents .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties against various strains including Escherichia coli and Staphylococcus aureus. In vitro assays demonstrated that derivatives containing the thiadiazole moiety exhibited considerable antibacterial activity. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance efficacy .
Anticancer Activity
Thiadiazole derivatives are recognized for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular targets involved in cancer progression is under investigation .
Case Studies and Research Findings
A series of studies have investigated the biological activities of related thiadiazole compounds:
- Antiviral Efficacy : A study reported that certain thiadiazole derivatives achieved an EC50 value of 30.57 ± 3.11 μM against Tobacco Mosaic Virus (TMV), demonstrating their potential as antiviral agents .
- Antibacterial Screening : Thiadiazole derivatives were screened against pathogenic bacteria with significant results showing inhibition zones ranging from 12 mm to 25 mm depending on the concentration used .
- Anticancer Mechanisms : A recent publication highlighted that certain structural modifications in thiadiazole compounds led to enhanced cytotoxicity against human cancer cell lines, suggesting a promising avenue for drug development .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
